2-(3-methylbutyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(3-methylbutyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a thiazole ring, an isoindole structure, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methylbutyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions .
The isoindole structure can be synthesized through a cyclization reaction involving phthalic anhydride and primary amines. The final step involves coupling the thiazole and isoindole structures through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The thiazole ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Thiazole derivatives with various substituents
Scientific Research Applications
2-(3-methylbutyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-methylbutyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Isoindole Derivatives: Compounds like phthalimide and thalidomide share the isoindole structure and have comparable pharmacological properties.
Uniqueness: 2-(3-methylbutyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of the thiazole and isoindole structures, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with molecular targets, enhancing its potential as a versatile bioactive compound .
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(3-methylbutyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-10(2)5-7-20-15(22)12-4-3-11(9-13(12)16(20)23)14(21)19-17-18-6-8-24-17/h3-4,6,8-10H,5,7H2,1-2H3,(H,18,19,21) |
InChI Key |
JTJGFUFSJMFJFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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